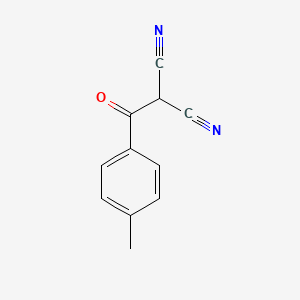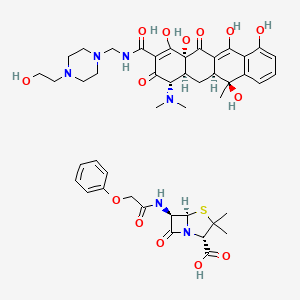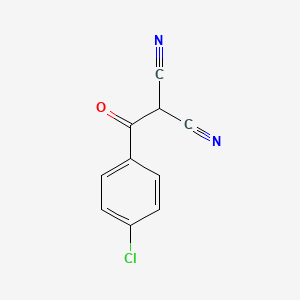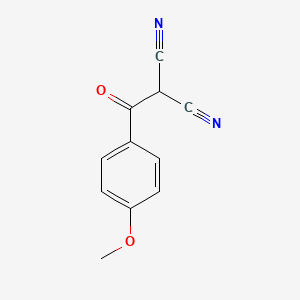
4-Methylbenzoylmalononitrile
Übersicht
Beschreibung
4-Methylbenzoylmalononitrile (4-MBCM) is an organic compound with a molecular formula of C13H10N2O2. It is a white solid with a faint odor and is soluble in water and alcohol. 4-MBCM is a member of the benzoylmalononitrile family, which is composed of compounds that contain a benzoyl group attached to a malononitrile. 4-MBCM is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe in biological research, and as a catalyst in the preparation of polymers materials.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Properties
- Anomalous Reactions and Tautomerism : 4-Nitrophenylmalononitrile, related to 4-Methylbenzoylmalononitrile, shows unique reactions with nitric acid, contrary to typical understandings of its group properties. This includes a through-ring nitro/aci-nitro tautomerism, highlighting unusual chemical behavior (Suzuki, Koide, & Ogawa, 1988).
Applications in Molecular Analysis
- Matrix-Assisted Laser Desorption/Ionization (MALDI-TOFMS) : A compound structurally similar to 4-Methylbenzoylmalononitrile, 2-[(2E)-3-(4-tert-Butylphenyl)-2-methylprop-2-enylidene]malononitrile, is used in MALDI-TOFMS for analyzing a variety of compounds including organometallics and carbohydrates (Wyatt, Stein, & Brenton, 2006).
Catalysis and Synthesis
- Carbene-Catalyzed Reactions : In a study, methylenemalononitriles, which include 4-Methylbenzoylmalononitrile, are used in carbene-catalyzed reactions for creating complex tetrahydrocarbazole derivatives. This demonstrates its utility in advanced organic synthesis (Mou et al., 2020).
Biocompatible Functionalization
- Polymersome Surface Functionalization : Research has shown that functionalization of polymersome surfaces, which can include derivatives of 4-Methylbenzoylmalononitrile, is crucial for applications like drug delivery and cell targeting. This involves conjugation with active ligands for guiding polymersomes in vivo (Egli et al., 2011).
Green Chemistry Synthesis
- Nano Ionic Liquid Applications : Nano ionic liquids, including derivatives of malononitrile, demonstrate efficient synthesis of pyrazole derivatives under green conditions, aligning with green chemistry principles. This highlights its role in environmentally friendly chemical processes (Zolfigol et al., 2015).
Eigenschaften
IUPAC Name |
2-(4-methylbenzoyl)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-8-2-4-9(5-3-8)11(14)10(6-12)7-13/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGUXCOLDRHVOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzoylmalononitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Methylimidazo[2,1-b]thiazole](/img/structure/B3328371.png)
![[4-(Cyclopropanecarbonyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B3328374.png)





![(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid](/img/structure/B3328421.png)

